4-[2-(1H-indol-1-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
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Overview
Description
4-[2-(1H-indol-1-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that features both indole and thiazole moieties. Indole derivatives are known for their significant biological activities, while thiazole derivatives are recognized for their diverse pharmacological properties
Preparation Methods
The synthesis of 4-[2-(1H-indol-1-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one involves multiple steps. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiazole moiety can be introduced through a cyclization reaction involving a thioamide and an α-haloketone . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-[2-(1H-indol-1-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(1H-indol-1-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The indole moiety can bind to receptors in the central nervous system, influencing neurotransmitter activity . The thiazole ring can interact with enzymes or proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other indole and thiazole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Thiazole-4-carboxylic acid: Known for its antimicrobial properties.
Properties
IUPAC Name |
4-(2-indol-1-ylacetyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-15(11-19-7-5-13-3-1-2-4-14(13)19)20-8-9-21(16(23)12-20)17-18-6-10-24-17/h1-7,10H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIYFDLDEATIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CN2C=CC3=CC=CC=C32)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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